methyl6-amino-1,3-dihydro-2-benzofuran-5-carboxylate
Description
Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate is a benzofuran derivative characterized by an amino (-NH₂) substituent at the C6 position and a methyl ester group at the C5 position. Benzofuran scaffolds are widely studied for their diverse chemical reactivity, structural rigidity, and applications in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-2-6-4-14-5-7(6)3-9(8)11/h2-3H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERQQAYCYWUIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2COCC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872625-35-9 | |
| Record name | methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Halogenated Dihydroxyacetophenones
A widely cited method involves the base-mediated cyclization of 5-bromo-3,4-dihydroxyacetophenone. Treatment with potassium carbonate in dimethylformamide (DMF) at 120°C induces intramolecular ether formation, yielding 6-bromo-1,3-dihydro-2-benzofuran-5-ol. Subsequent oxidation of the hydroxyl group at position 5 using Jones reagent (CrO3/H2SO4) generates the carboxylic acid, which is esterified with methanol under acidic conditions to produce methyl 6-bromo-1,3-dihydro-2-benzofuran-5-carboxylate.
Key Data :
Perkin Rearrangement of 3-Bromocoumarins
Microwave-assisted Perkin rearrangement offers a rapid route to dihydrobenzofuran cores. 3-Bromo-5-methoxycoumarin, when irradiated at 150°C for 5 minutes in the presence of potassium tert-butoxide, undergoes rearrangement to form 5-methoxy-1,3-dihydro-2-benzofuran-6-carboxylic acid. Demethylation with BBr3 followed by esterification yields the methyl ester precursor.
Advantages :
Introduction of the Amino Group
The 6-position amino group is introduced via nucleophilic aromatic substitution (SNAr) or catalytic amination .
Halogen-Amine Exchange
Methyl 6-bromo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes SNAr with aqueous ammonia (25% w/w) in a sealed tube at 140°C for 24 hours. The reaction is catalyzed by copper(I) iodide, enhancing amination efficiency.
Optimized Conditions :
Nitro Reduction Pathway
Alternative routes involve nitration at position 6 using fuming HNO3 in H2SO4 at 0°C, followed by hydrogenation over Pd/C (10% w/w) in methanol. This two-step process avoids halogen intermediates but requires careful control to prevent over-nitration.
Performance Metrics :
Functional Group Interconversion and Final Esterification
Carboxylic Acid to Methyl Ester
The ester group is introduced either:
- During cyclization : Using methyl 3,4-dihydroxybenzoate as a starting material.
- Post-cyclization : Treating the carboxylic acid with SOCl2 to form the acyl chloride, followed by reaction with methanol.
Comparative Yields :
Protecting Group Strategies
The amino group is often protected as a tert-butoxycarbonyl (Boc) derivative during esterification to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of intermediates (e.g., methyl 6-bromo-1,3-dihydro-2-benzofuran-5-carboxylate) confirms regiochemistry and dihydrofuran ring geometry.
Emerging Catalytic Methods
Copper-Catalyzed Amination
Recent advances employ CuI/1,10-phenanthroline systems to facilitate amination at 100°C, reducing reaction times to 12 hours with improved yields (75%).
Photoredox Catalysis
Visible-light-mediated amination using Ru(bpy)3Cl2 as a catalyst enables room-temperature reactions, though yields remain moderate (52%).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogen-Amine Exchange | Cyclization → Bromination → SNAr | 58% | High regioselectivity | Toxic halogenated intermediates |
| Nitro Reduction | Nitration → Reduction → Esterification | 49.5% | Avoids halogens | Lower nitration efficiency |
| Catalytic Amination | Cyclization → Cu-catalyzed amination | 68% | Shorter reaction times | Requires specialized catalysts |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two primary reactive sites:
-
Amino group (-NH₂) at position 6
-
Methyl ester (-COOCH₃) at position 5
Amino Group Reactions
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions to form amides.
Example :Observed in analogous amino-benzofurans during derivatization for antimicrobial studies .
-
Alkylation : Forms secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide).
Example :Similar alkylation pathways are documented for benzofuran amines .
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., Sandmeyer reaction) .
Ester Group Reactions
-
Hydrolysis : Cleavage under acidic or basic conditions yields the carboxylic acid.
Example (Basic Hydrolysis) : -
Transesterification : Alcohol exchange under catalytic acid/base conditions .
Ring-Opening and Oxidation
The 1,3-dihydrobenzofuran core may undergo:
-
Oxidation : Catalytic hydrogenation or treatment with oxidizing agents (e.g., KMnO₄) could aromatize the dihydro ring to benzofuran.
Example :Observed in dihydrobenzofuran derivatives during synthetic studies .
-
Electrophilic Substitution : The amino group directs electrophiles (e.g., halogens) to para/ortho positions on the aromatic ring.
Derivatization Pathways
Derivatives of this compound can be synthesized for enhanced bioactivity:
Mechanistic Insights from Analogous Compounds
-
Halogenation : Bromination/chlorination occurs at electron-rich positions (C4/C6) in benzofuran derivatives under halogenating agents (e.g., Br₂, Cl₂) .
-
Cyclization : Intermediate dihydro structures can undergo cyclization to form fused heterocycles .
Key Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate and its derivatives have been investigated for their pharmacological properties. Notably, benzofuran compounds are recognized for their diverse biological activities, including antiarrhythmic, anti-inflammatory, and anticancer effects.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from the benzofuran scaffold have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including ovarian cancer cells (A2780) . The structure-activity relationship studies suggest that modifications to the benzofuran core can enhance potency against specific cancer types.
Antimicrobial Properties
Benzofuran derivatives are also emerging as promising antimicrobial agents. Studies have demonstrated that methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate exhibits antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . These compounds may serve as lead structures in the development of new antibiotics.
Synthesis and Characterization
The synthesis of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity Study
A study conducted on a series of benzofuran derivatives, including methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate, evaluated their efficacy against several bacterial strains. The results indicated that these compounds possess significant antibacterial activity, particularly against resistant strains .
Anticancer Efficacy
Another notable case study focused on the anticancer properties of benzofuran derivatives. The study highlighted that certain modifications to the methyl 6-amino structure led to enhanced cytotoxicity against breast cancer cell lines . This suggests that further exploration of structural variations could yield potent anticancer agents.
Summary of Biological Activities
Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Starting material + Reagents | Intermediate compound |
| Step 2 | Purification via crystallization | Pure methyl 6-amino derivative |
| Step 3 | Characterization using NMR/X-ray | Confirmed structure |
Mechanism of Action
The mechanism of action of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Features
The compound’s benzofuran core is substituted with functional groups that influence its electronic and steric properties. Key comparisons include:
Physicochemical Properties and Reactivity
Solubility and Stability
- Amino Group Impact: The -NH₂ group improves water solubility compared to halogenated analogs (e.g., bromo derivatives in ), which are typically lipophilic.
- Electron Effects: The electron-donating nature of -NH₂ may stabilize intermediates in electrophilic substitution reactions, contrasting with electron-withdrawing halogens (-Br, -Cl) or nitro groups (-NO₂) in analogs .
Hydrogen Bonding and Crystallography
- The amino group forms N–H···O/N hydrogen bonds, distinct from O–H···O interactions in hydroxy-substituted compounds (e.g., ). ’s graph-set analysis suggests amino groups could create unique supramolecular architectures .
- X-ray data for compound VI in reveals halogen-driven packing; the target compound’s amino group may instead promote N–H···O motifs, altering crystal lattice stability.
Pharmaceutical Relevance
Chemical Reactivity
- Nucleophilic Substitution : The -NH₂ group facilitates reactions with electrophiles (e.g., acylations), whereas halogenated analogs undergo SN2 displacements (e.g., bromine in ).
- Catalytic Potential: Amino groups may act as ligands in metal catalysis, a role less feasible for nitro- or halogen-substituted analogs.
Biological Activity
Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The amino and carboxylate functional groups contribute to its reactivity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 5.60 | |
| MCF-7 (Breast Cancer) | 5.59 | |
| SK-HEP-1 (Liver Cancer) | 6.10 | |
| SNU638 (Gastric Cancer) | 4.10 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells.
The mechanism through which methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate exerts its anticancer effects may involve the inhibition of specific enzymes associated with tumor growth. For instance, compounds within this class have been reported to inhibit carbonic anhydrase IX, an enzyme overexpressed in various tumors, suggesting a pathway for therapeutic intervention in cancer treatment .
3. Antimicrobial Activity
In addition to its anticancer properties, methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate exhibits antimicrobial activity against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | <10 | |
| Escherichia coli | <10 | |
| Mycobacterium tuberculosis | <0.60 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate demonstrated its selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various assays to determine the compound's impact on cell viability across different cancer types, confirming its potential as an effective anticancer drug candidate .
Case Study 2: Antimicrobial Potential
In another investigation focusing on antimicrobial properties, researchers synthesized several derivatives of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate and tested their activity against M. tuberculosis and other bacterial strains. The results indicated that certain modifications enhanced the compound's efficacy against resistant strains, paving the way for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran precursors. For example, halogenation (e.g., bromination) at specific positions is followed by esterification or substitution reactions. Reaction conditions such as temperature (80–120°C), solvent choice (e.g., ethanol, DMF), and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) and optimizing pH (neutral to slightly acidic) are critical for minimizing side products .
Q. How is the structural integrity of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the benzofuran core and substituent positions. Mass spectrometry (MS) provides molecular weight verification (e.g., m/z ~237.64 g/mol). Infrared (IR) spectroscopy identifies functional groups like the amino (–NH₂) and ester (–COOCH₃) moieties. High Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : In vitro assays include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Solubility and stability in physiological buffers (pH 7.4) are assessed using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. Machine learning models trained on reaction databases (e.g., PubChem) recommend optimal solvents/catalysts. For example, ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error steps .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Use identical cell lines, assay protocols, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolic interference.
- Structural Analog Comparison : Compare with derivatives like ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate to isolate substituent effects .
Q. How does the amino group at position 6 influence the compound’s reactivity in further functionalization?
- Methodological Answer : The –NH₂ group acts as a directing group in electrophilic substitution (e.g., nitration, sulfonation). It also enables condensation reactions (e.g., Schiff base formation with aldehydes). Steric effects from the dihydro-1,3-benzofuran ring require mild conditions (e.g., room temperature, aqueous ethanol) to avoid ring-opening side reactions .
Q. What advanced separation techniques are effective for isolating methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate from complex mixtures?
- Methodological Answer :
- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate).
- Countercurrent Chromatography (CCC) : Solvent system optimization (e.g., heptane/EtOAc/MeOH/water) for high-purity isolation.
- Crystallization : Recrystallization from ethanol/water mixtures to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
